REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12])([O-:7])=[O:6]>>[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([Cl:3])=[O:12])([O-:7])=[O:6]
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
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Type
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CUSTOM
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Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 6 hr
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Duration
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6 h
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Type
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CUSTOM
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Details
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Thionyl chloride was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residues was dried
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Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |